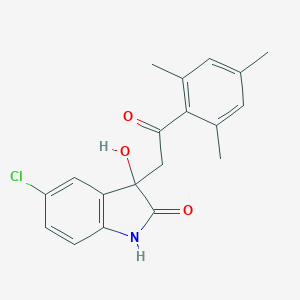![molecular formula C19H14BrNO3 B214700 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one, also known as BRD-7929, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and other transcriptional regulators. This leads to the inhibition of BRD4-mediated transcriptional activation and the downregulation of genes that are critical for the growth and survival of cancer cells. 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Moreover, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been found to improve cardiac function in a mouse model of heart failure by reducing fibrosis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is its selectivity for BRD4, which reduces the potential for off-target effects. Moreover, its potency and efficacy have been demonstrated in various preclinical models. However, the limitations of 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one include its poor solubility and bioavailability, which may affect its pharmacokinetic properties and limit its clinical application.
Orientations Futures
Future research on 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one should focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its clinical potential. Moreover, the development of more potent and selective BRD4 inhibitors could provide alternative therapeutic options for diseases that are associated with dysregulated gene expression. Finally, the identification of biomarkers that can predict the response to 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one could facilitate patient selection and improve treatment outcomes.
Conclusion
In conclusion, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound that has potential applications in drug discovery and development. Its selective inhibition of BRD4 provides a novel approach for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases. Further research is needed to optimize its pharmacokinetic properties and explore its therapeutic potential.
Méthodes De Synthèse
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the reaction of 3-bromoaniline with ethyl oxalyl chloride, followed by the reaction with propargyl alcohol and finally the reaction with sodium hydride. The final product is obtained through recrystallization. The synthesis method for 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been identified as a potential drug candidate due to its ability to selectively inhibit the activity of a specific protein, known as bromodomain-containing protein 4 (BRD4). BRD4 plays a critical role in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting the activity of BRD4, 3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has the potential to modulate gene expression and provide therapeutic benefits for these diseases.
Propriétés
Nom du produit |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C19H14BrNO3 |
Poids moléculaire |
384.2 g/mol |
Nom IUPAC |
3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C19H14BrNO3/c1-2-10-21-16-9-4-3-8-15(16)19(24,18(21)23)12-17(22)13-6-5-7-14(20)11-13/h1,3-9,11,24H,10,12H2 |
Clé InChI |
AQIGVTQACUFDQO-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O |
SMILES canonique |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-4-phenyl-3-butenyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214619.png)
![2-{3-hydroxy-2-oxo-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214621.png)
![2-{3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214622.png)
![2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214623.png)
![2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214624.png)
![2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214625.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214626.png)
![2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B214628.png)
![2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214629.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)
